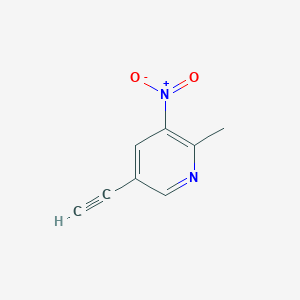

5-Ethynyl-2-methyl-3-nitropyridine

Description

BenchChem offers high-quality 5-Ethynyl-2-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynyl-2-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-3-7-4-8(10(11)12)6(2)9-5-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANGKZJPWGQHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-Ethynyl-2-methyl-3-nitropyridine

An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the , a key heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered on a robust and widely utilized palladium-catalyzed cross-coupling reaction. This document details a two-stage process, commencing with the preparation of a crucial precursor, 5-Bromo-2-methyl-3-nitropyridine, followed by its subsequent ethynylation via a Sonogashira coupling reaction. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols to ensure reproducibility and success.

Introduction and Strategic Overview

5-Ethynyl-2-methyl-3-nitropyridine is a valuable intermediate due to its trifunctional nature. The pyridine core is a prevalent motif in pharmaceuticals, the nitro group acts as a strong electron-withdrawing group and a synthetic handle for further transformations (e.g., reduction to an amine), and the ethynyl group is a versatile functional group for click chemistry, further cross-coupling reactions, or as a pharmacophore itself.[1][2]

The synthesis of this target molecule is most effectively achieved through a convergent strategy that builds upon a pre-functionalized pyridine ring. Direct nitration and methylation of an ethynylpyridine is challenging due to regioselectivity issues and the sensitivity of the alkyne. Therefore, a more logical and controllable approach involves the late-stage introduction of the ethynyl moiety onto a suitably halogenated pyridine precursor.

The chosen synthetic pathway involves two key transformations:

-

Synthesis of 5-Bromo-2-methyl-3-nitropyridine : This intermediate provides a stable, well-defined substrate with a leaving group (bromine) at the desired position for the subsequent cross-coupling.

-

Sonogashira Cross-Coupling : This powerful palladium- and copper-catalyzed reaction enables the efficient formation of a carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and an sp-hybridized carbon of a terminal alkyne.[3][4]

This guide will elaborate on the mechanistic underpinnings and practical execution of each step.

Overall Synthetic Workflow

Caption: Synthetic workflow for 5-Ethynyl-2-methyl-3-nitropyridine.

Part 1: Synthesis of the Precursor, 5-Bromo-2-methyl-3-nitropyridine

The synthesis of the key halo-pyridine intermediate is critical. While several routes exist, a reliable method starts from commercially available 2-aminopyridine, proceeding through bromination and nitration steps. An alternative described here involves the synthesis from 5-amino-2-methyl-3-nitropyridine.[5]

Mechanistic Rationale

The synthesis relies on a Sandmeyer-type reaction. 5-amino-2-methyl-3-nitropyridine is treated with a nitrite source in the presence of hydrobromic acid. This in-situ generates a diazonium salt, which is a superb leaving group (-N₂⁺). The diazonium salt is then displaced by a bromide ion, often facilitated by a copper(I) bromide catalyst, to yield the desired 5-bromo product. The electron-withdrawing nitro group at the 3-position helps to stabilize the pyridine ring during these transformations.

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

This protocol is adapted from established procedures for the diazotization of aminopyridines.[5]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |

| 5-Amino-2-methyl-3-nitropyridine | 153.14 | 10.0 | 1.53 g | Starting material |

| Hydrobromic Acid (48% aq.) | 80.91 | - | 33 mL | Reagent and solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 15.0 | 1.04 g | Diazotizing agent |

| Deionized Water | 18.02 | - | 15 mL + As needed | For NaNO₂ solution and workup |

| Sodium Hydroxide (4M aq.) | 40.00 | - | ~80 mL | For neutralization |

| Methyl tert-butyl ether (MTBE) | 88.15 | - | 3 x 50 mL | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-amino-2-methyl-3-nitropyridine (1.53 g, 10.0 mmol).

-

Acidification & Cooling: Add 48% hydrobromic acid (33 mL). Cool the resulting slurry to -10 °C using a dry ice/acetone bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.04 g, 15.0 mmol) in deionized water (15 mL). Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below -5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup - Neutralization: Carefully pour the reaction mixture into a beaker containing 400 mL of a stirred 4M sodium hydroxide solution to neutralize the excess acid. The pH should be adjusted to be alkaline. Caution: This is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel and extract with methyl tert-butyl ether (3 x 50 mL).[5]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 5-Bromo-2-methyl-3-nitropyridine can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Part 2: Ethynylation via Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for constructing aryl-alkyne linkages.[3][4] It offers mild reaction conditions and high functional group tolerance, making it ideal for this synthesis. We will use trimethylsilylacetylene (TMSA) as the alkyne source, as it is a liquid, easy to handle, and prevents the undesired homocoupling of the terminal alkyne. The trimethylsilyl (TMS) protecting group is easily removed in a subsequent step.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles.[3][6]

-

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-Bromo-2-methyl-3-nitropyridine, forming a Pd(II)-pyridyl complex.

-

Transmetalation: A copper(I)-acetylide species (formed in the copper cycle) transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The desired product, 5-((trimethylsilyl)ethynyl)-2-methyl-3-nitropyridine, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

-

-

The Copper Cycle:

-

Coordination: The Cu(I) catalyst coordinates with the terminal alkyne (TMSA).

-

Acid-Base Reaction: A base (e.g., triethylamine) deprotonates the alkyne, forming the key copper(I)-acetylide intermediate, which then participates in the palladium cycle.

-

Caption: Simplified Sonogashira catalytic cycles.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is a general procedure adapted from known Sonogashira couplings of halopyridines.[7][8]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |

| 5-Bromo-2-methyl-3-nitropyridine | 217.02 | 5.0 | 1.085 g | Starting material |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.15 (3 mol%) | 173 mg | Palladium catalyst |

| Copper(I) Iodide (CuI) | 190.45 | 0.15 (3 mol%) | 29 mg | Co-catalyst |

| Trimethylsilylacetylene (TMSA) | 98.22 | 7.5 (1.5 eq) | 1.05 mL | Alkyne source |

| Triethylamine (Et₃N) | 101.19 | 15.0 (3 eq) | 2.1 mL | Base and solvent |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 25 mL | Solvent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g | For deprotection |

| Methanol (MeOH) | 32.04 | - | 25 mL | For deprotection |

Procedure: Step 2.1 - Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-Bromo-2-methyl-3-nitropyridine (1.085 g, 5.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), and Copper(I) Iodide (29 mg, 0.15 mmol).

-

Solvent and Reagents: Evacuate the flask and backfill with nitrogen or argon gas (repeat three times). Add anhydrous THF (25 mL) and triethylamine (2.1 mL, 15.0 mmol) via syringe.

-

Alkyne Addition: Add trimethylsilylacetylene (1.05 mL, 7.5 mmol) dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours, or until TLC analysis indicates complete consumption of the starting bromide.

-

Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The crude product can be taken directly to the next step or purified via column chromatography if necessary.

Procedure: Step 2.2 - Deprotection

-

Reaction Setup: Dissolve the crude TMS-protected product in methanol (25 mL).

-

Base Addition: Add potassium carbonate (1.38 g, 10.0 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the TMS group by TLC.

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate or dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 5-Ethynyl-2-methyl-3-nitropyridine.

Conclusion

The synthetic route detailed in this guide, employing a Sonogashira cross-coupling reaction, represents an efficient and reliable method for the preparation of 5-Ethynyl-2-methyl-3-nitropyridine. By carefully controlling the synthesis of the 5-bromo precursor and executing a well-established catalytic cross-coupling, researchers can access this versatile building block in good yield. The mechanistic insights and detailed protocols provided herein are intended to empower scientists in drug discovery and materials science to confidently synthesize this and related compounds for their research endeavors.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.

- Molecules. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.

- ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines.

- MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

- ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

- Sonogashira Coupling Reaction with Diminished Homocoupling.

- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.

- Wikipedia. Sonogashira coupling.

- Organic Chemistry Portal. Sonogashira Coupling.

- Flow Chemistry: Sonogashira Coupling.

- Guidechem. (2022, August 29). How is 5-Bromo-2-methyl-3-nitropyridine synthesized?.

- Scientific Research Publishing. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium.

- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.

- Patsnap. (2015, September 30). Preparation method of 2-methyl-3-bromopyridine.

- NIH. Nitropyridines in the Synthesis of Bioactive Molecules. PMC.

- Wikipedia. Alkynylation.

- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- ChemicalBook. 2-Methyl-5-nitropyridine synthesis.

- Organic Syntheses Procedure. 2,3-diaminopyridine.

- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scirp.org [scirp.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

Foreword: The Strategic Importance of the Ethynyl-Nitropyridine Scaffold

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 5-Ethynyl-2-methyl-3-nitropyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and advanced organic materials.[1][2] The strategic functionalization of this ring system allows for the fine-tuning of molecular properties, from biological activity to photophysical characteristics. The molecule 5-Ethynyl-2-methyl-3-nitropyridine represents a particularly versatile building block. It combines the nucleophilic character of the pyridine nitrogen, the steric and electronic influence of a methyl group, the powerful electron-withdrawing nature of a nitro group, and the exceptional synthetic utility of a terminal alkyne. This guide provides an in-depth exploration of the ethynyl group's reactivity within this specific molecular context, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential and the underlying chemical principles.

Molecular Architecture and Electronic Landscape

The reactivity of the ethynyl group in 5-Ethynyl-2-methyl-3-nitropyridine is not governed by the alkyne in isolation. Rather, it is profoundly influenced by the electronic environment established by the substituted pyridine ring.

-

The Nitro Group as a Potent Electron Sink: The 3-nitro group is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects.[3] This significantly lowers the electron density of the entire aromatic system. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic attack.[4][5]

-

The Methyl Group: The 2-methyl group is a weak electron-donating group (EDG), which slightly counteracts the effect of the nitro group. Its primary influence is often steric, potentially directing the approach of reagents.

-

Pyridine Nitrogen: The nitrogen atom itself is electronegative, contributing to the overall electron-deficient nature of the ring compared to benzene.[6]

This electronic arrangement renders the ethynyl group electron-poor, enhancing its reactivity as a dipolarophile in cycloaddition reactions and influencing the regioselectivity of addition reactions.

Synthesis of the 5-Ethynyl-2-methyl-3-nitropyridine Core

The construction of the core scaffold is a critical first step. A common and reliable strategy involves the functionalization of a pre-existing nitropyridine ring, typically via a palladium-catalyzed cross-coupling reaction.

Synthetic Workflow Overview

The synthesis generally begins with a halogenated 2-methyl-3-nitropyridine, which is then coupled with a protected acetylene source, followed by deprotection.

Caption: General synthetic workflow for 5-Ethynyl-2-methyl-3-nitropyridine.

Key Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is the cornerstone reaction for introducing the ethynyl moiety.[7][8] It involves the coupling of a terminal alkyne with an aryl or vinyl halide.[7]

Objective: To synthesize 2-Methyl-3-nitro-5-((trimethylsilyl)ethynyl)pyridine from 5-Bromo-2-methyl-3-nitropyridine.

Methodology:

-

To a degassed solution of 5-bromo-2-methyl-3-nitropyridine (1.0 equiv) in a 2:1 mixture of THF and triethylamine (Et₃N), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[9]

-

Degas the resulting mixture with a gentle stream of nitrogen or argon for 10 minutes.

-

Add ethynyltrimethylsilane (1.2 equiv) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 16-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired silyl-protected product.

-

For deprotection, dissolve the product in methanol, add a catalytic amount of K₂CO₃, and stir at room temperature for 2 hours.

-

Neutralize with dilute HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product, 5-Ethynyl-2-methyl-3-nitropyridine.

Causality:

-

Catalyst System: Pd(PPh₃)₄ is the active Pd(0) catalyst for the oxidative addition step. CuI acts as a co-catalyst to form a copper(I) acetylide, which facilitates the transmetalation step, allowing for milder reaction conditions.[7][8]

-

Base: Triethylamine serves to neutralize the HBr generated during the reaction and maintain a basic environment conducive to the catalytic cycle.[9]

-

TMS Protection: The trimethylsilyl group is used to protect the acidic proton of acetylene, preventing self-coupling (Glaser coupling) and ensuring a clean reaction. It is easily removed under mild basic or fluoride-mediated conditions.

Core Reactivity of the Ethynyl Group

The terminal alkyne is a hub of chemical reactivity, enabling a diverse range of transformations. Its behavior is dictated by the strong electron-withdrawing pull of the nitropyridine core.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

Beyond its use in the synthesis of the parent molecule, the terminal alkyne is an excellent substrate for further Sonogashira couplings to build more complex structures. This reaction forms a C(sp)-C(sp²) bond, linking the pyridine core to other aryl or vinyl systems.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.[7]

Field Insights: The choice of palladium ligand, base, and solvent can be critical. For electron-poor aryl halides, a less electron-rich phosphine ligand might be beneficial. For sensitive substrates, copper-free Sonogashira protocols, while often requiring higher temperatures, can prevent side reactions associated with the copper co-catalyst.[10]

Table 1: Representative Sonogashira Couplings with 5-Ethynyl-2-methyl-3-nitropyridine

| Aryl Halide (Ar-X) | Pd Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | >90 |

| 4-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 85 |

| 2-Iodothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 |

| Vinyl bromide | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 75 |

[3+2] Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. The electron-deficient nature of the ethynyl group in our target molecule makes it an excellent dipolarophile for reactions with electron-rich 1,3-dipoles like azides and nitrones.[11][12]

Reaction with Azides (Huisgen Cycloaddition): This reaction provides a straightforward route to 1,2,3-triazoles, a common motif in pharmaceuticals. The reaction can be performed thermally or, more efficiently, under copper(I) or ruthenium(II) catalysis (Click Chemistry).

-

Regioselectivity: The electron-withdrawing nitropyridine directs the regioselectivity. In the uncatalyzed thermal reaction, a mixture of 1,4- and 1,5-regioisomers is often formed. However, the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective, yielding exclusively the 1,4-disubstituted triazole.

Reaction with Nitrile Imines: Nitrile imines, typically generated in situ from hydrazonoyl chlorides, react readily with the activated alkyne to form pyrazole derivatives.[13][14] This reaction proceeds with high regioselectivity, governed by the frontier molecular orbitals of the dipole and dipolarophile.

Nucleophilic Additions

While less common for unactivated alkynes, the strong polarization induced by the 3-nitro group can facilitate the addition of soft nucleophiles across the triple bond.

-

Thiol Addition (Thia-Michael Addition): In the presence of a base, thiols can add to the alkyne. The regioselectivity is typically anti-Markovnikov, with the sulfur atom attacking the β-carbon (the one further from the pyridine ring), driven by the stabilization of the resulting vinyl carbanion by the electron-withdrawing ring system. This provides access to functionalized vinyl sulfides.

Applications in Drug Discovery and Materials Science

The synthetic handles provided by the ethynyl group on this scaffold are of immense value.

-

Medicinal Chemistry: The ability to easily link the 5-ethynyl-2-methyl-3-nitropyridine core to other molecular fragments via robust reactions like Sonogashira coupling and CuAAC makes it an ideal building block for creating libraries of potential drug candidates.[2] The resulting triazole or pyrazole rings are stable, often improve pharmacokinetic properties, and can act as hydrogen bond donors or acceptors, interacting with biological targets. The nitro group itself can be a pharmacophore or can be reduced to an amine for further functionalization.[15]

-

Organic Materials: The rigid, linear nature of the ethynyl linkage is desirable for constructing conjugated organic materials. Coupling reactions can be used to synthesize oligomers and polymers with tailored electronic and photophysical properties, with potential applications in organic electronics and fluorescent sensors.[1]

Conclusion

5-Ethynyl-2-methyl-3-nitropyridine is a synthetically powerful and versatile chemical entity. The reactivity of its ethynyl group is a finely tuned interplay of the inherent properties of a triple bond and the profound electronic influence of the nitropyridine scaffold. A thorough understanding of its participation in cornerstone reactions like palladium-catalyzed couplings and cycloadditions allows chemists to leverage this building block for the efficient construction of complex molecules with significant potential in both medicine and materials science.

References

-

Rusinov, V. L., Chupakhin, O. N., & Kopchuk, D. S. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5703. [Link]

-

Charpentier, T., & Larouche-Gauthier, R. (2021). Electronic properties of substituents in the studied heterocycles. ResearchGate. [Link]

-

Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 724. [Link]

-

Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Merino, P. (2005). New developments in nucleophilic additions to nitrones. Comptes Rendus Chimie, 8(6-7), 775-788. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthetic routes to compounds 5 and 10-19. Supplementary Information. [Link]

-

ResearchGate. (n.d.). Preliminary mechanistic studies and proposed reaction mechanisms. Scientific Diagram. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

-

Sadlej-Sosnowska, N., & Palusiak, M. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules, 27(2), 481. [Link]

-

Behrouz, S., & Zareyee, D. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(12), 1496. [Link]

-

Turek, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 133-138. [Link]

-

Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. spips.in. [Link]

-

ResearchGate. (n.d.). Reactivity and mechanistic studies. Scientific Diagram. [Link]

-

Toma, S., et al. (2015). Flow Chemistry: Sonogashira Coupling. Molecules, 20(4), 6520-6528. [Link]

-

Nicolaou, K. C., et al. (2001). Mechanistic Studies of Periodinane-Mediated Reactions of Anilides and Related Systems. Angewandte Chemie International Edition, 40(1), 202-206. [Link]

-

Baklanov, M. A., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5530. [Link]

-

ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. researchgate.net. [Link]

-

Jäger, S., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry, 15, 1-11. [Link]

-

ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. 24th International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. National Center for Biotechnology Information. [Link]

-

Beloglazkina, E. K., et al. (2024). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 29(3), 735. [Link]

-

Kisel, V. M., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1179. [Link]

-

ResearchGate. (n.d.). Nucleophilic addition to nitriles. Table. [Link]

-

ResearchGate. (n.d.). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. researchgate.net. [Link]

-

Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. quora.com. [Link]

-

Chen, C. H., & Larock, R. C. (2008). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Organic & Biomolecular Chemistry, 6(23), 4409-4413. [Link]

-

Semantic Scholar. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin. semanticscholar.org. [Link]

-

Al-Ostath, A. I., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 456-481. [Link]

-

Chen, C. H., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Journal of Chemical Society of Pakistan, 43(5). [Link]

-

Johnson, J. S., & Bergman, R. G. (2005). Synthetic and Mechanistic Studies of Strained Heterocycle Opening Reactions Mediated by Zirconium(IV) Imido Complexes. Organometallics, 24(7), 1647-1659. [Link]

Sources

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. stpeters.co.in [stpeters.co.in]

- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Cysteine-Selective Profiling with 5-Ethynyl-2-methyl-3-nitropyridine (EMNP)

This is a comprehensive technical guide and protocol for the application of 5-Ethynyl-2-methyl-3-nitropyridine (EMNP) in protein labeling.

Executive Summary & Mechanism of Action

5-Ethynyl-2-methyl-3-nitropyridine (EMNP) represents a specialized class of electrophilic probes designed for the chemoselective labeling of cysteine residues in complex proteomes. Unlike traditional alkylating agents (e.g., iodoacetamide) that rely on halide displacement, EMNP utilizes the nitro group (

The inclusion of the 5-ethynyl moiety provides a latent bioorthogonal handle, enabling downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fluorescence imaging or biotin-streptavidin enrichment.

Core Chemical Logic

-

Recognition: The pyridine scaffold, modulated by the 2-methyl group, tunes the electrophilicity of the C3 carbon.

-

Ligation (

): A nucleophilic cysteine thiolate attacks C3, forming a Meisenheimer complex. -

Elimination: The nitro group is expelled, resulting in a stable aryl-thioether linkage.

-

Detection: The terminal alkyne remains intact for "click" chemistry.

Reaction Mechanism Visualization

The following diagram illustrates the chemical pathway of the labeling event and subsequent bioorthogonal functionalization.

Caption: Step-wise mechanism showing the

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Storage |

| EMNP Probe | 5-Ethynyl-2-methyl-3-nitropyridine (>95% Purity) | -20°C (Dark, Dry) |

| Lysis Buffer | PBS (pH 7.4) or HEPES (50 mM, pH 7.5), 0.1% Triton X-100 | 4°C |

| Click Reagents | CuSO | Freshly Prepared |

| Reporter Tag | Azide-Rhodamine (TAMRA-N3) or Azide-Biotin | -20°C |

| Quenching Buffer | 4x SDS-PAGE Loading Buffer (with | RT |

Probe Stock Preparation

-

Solubility Warning: EMNP is hydrophobic. Dissolve in high-grade anhydrous DMSO.

-

Protocol: Prepare a 50 mM stock solution .

Protein Labeling Workflow (Step-by-Step)

Step 1: Proteome Preparation

-

Lyse cells or tissue in Lysis Buffer.

-

Adjust protein concentration to 1–2 mg/mL (determined by BCA assay).

-

Critical: Ensure no exogenous thiols (DTT,

-ME) are present, as they will scavenge the probe.

Step 2: Labeling Reaction

-

Add EMNP stock to the proteome sample to a final concentration of 50–100

M .-

Note: Maintain DMSO concentration

to prevent protein denaturation.

-

-

Incubate for 1 hour at 37°C (or 2 hours at RT) with gentle agitation.

-

Insight: The

reaction on nitropyridines is slower than maleimide alkylation; elevated temperature drives the reaction to completion.

-

Step 3: Click Chemistry (CuAAC)

-

Prepare a "Click Master Mix" immediately before use. Mix in order:

-

Tag-Azide (100

M final) -

CuSO

(1 mM final) -

THPTA Ligand (100

M final) -

Sodium Ascorbate (1 mM final)

-

-

Add Master Mix to the labeled proteome.

-

Incubate for 1 hour at RT in the dark.

Step 4: Quenching & Analysis

-

Add 4x SDS-PAGE Loading Buffer (containing reducing agents) to quench the reaction.

-

Boil samples at 95°C for 5 minutes.

-

Resolve via SDS-PAGE.[3]

-

For Fluorescence: Scan gel directly on a fluorescent imager.

-

For Enrichment: Proceed to Streptavidin-bead pulldown (if Biotin-Azide was used).

-

Analytical Workflow Diagram

Caption: Decision tree for analyzing EMNP-labeled proteomes via fluorescence or mass spectrometry.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Labeling Intensity | Slow | Increase incubation temp to 37°C or pH to 8.0 (increases thiolate nucleophilicity). |

| High Background | Non-specific hydrophobic binding | Perform Acetone/MeOH precipitation after the Click reaction to remove free probe/dye. |

| Protein Precipitation | Copper toxicity or high DMSO | Use THPTA ligand to protect proteins; keep DMSO < 2%. |

| No Signal | Inactive Probe (Hydrolysis) | Verify probe integrity via LC-MS. The nitro group can be sensitive to prolonged storage in wet DMSO. |

References

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines. Source: National Institutes of Health (PMC) / Molecules. Context: Establishes the reactivity of 3-nitropyridines towards thiol nucleophiles and the displacement of the nitro group.[4][5] URL:[Link]

-

Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification. Source: Angewandte Chemie / NIH. Context: Demonstrates the use of alkynyl-pyridine scaffolds for cysteine bioconjugation.[2] URL:[Link]

Sources

- 1. Isoindoline‐Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne‐Bearing Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE [mdpi.com]

- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]

Application Note: Live-Cell Imaging with 5-Ethynyl-2-methyl-3-nitropyridine (EMNP)

This Application Note and Protocol Guide details the use of 5-Ethynyl-2-methyl-3-nitropyridine (EMNP) , a specialized alkyne-tagged probe designed for Stimulated Raman Scattering (SRS) microscopy and bioorthogonal labeling.

Introduction & Core Principle

5-Ethynyl-2-methyl-3-nitropyridine (EMNP) is a high-performance Raman-active molecular tag designed for live-cell imaging in the cell-silent spectral region (1800–2800 cm⁻¹) . Unlike bulky fluorescent dyes that can perturb small molecule pharmacokinetics, EMNP utilizes a compact alkyne (–C≡C–) handle conjugated to a nitro-pyridine scaffold.

Why this specific structure?

-

Electronic Enhancement: The nitro group (-NO₂) at position 3 acts as a strong electron-withdrawing group, while the methyl group (-CH₃) at position 2 and the pyridine nitrogen provide electron density. This "push-pull" electronic system significantly increases the polarizability of the conjugated ethynyl group , resulting in a Raman scattering cross-section that is orders of magnitude higher than non-conjugated alkynes (e.g., EdU).

-

Bioorthogonality: The terminal alkyne is chemically inert to endogenous biomolecules but can be detected via SRS microscopy (vibrational imaging) or reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in fixed cells.[1]

-

Hypoxia Sensitivity: The nitro moiety renders the probe sensitive to nitroreductase (NTR) activity, a hallmark of hypoxic tumor environments. Reduction of the nitro group to an amine shifts the electronic distribution, altering the Raman frequency and enabling ratiometric metabolic imaging.

Mechanism of Action

A. Stimulated Raman Scattering (SRS) Signal Generation

In SRS microscopy, two laser beams (Pump and Stokes) are synchronized to the vibrational frequency of the alkyne bond (~2100–2200 cm⁻¹).

-

Excitation: The difference in frequency (

) matches the vibrational energy of the C≡C bond. -

Amplification: The "push-pull" nitro-pyridine scaffold amplifies the vibrational polarizability (

). -

Detection: This results in a strong signal gain in the Stokes beam (Stimulated Raman Gain) and loss in the Pump beam (Stimulated Raman Loss), allowing for high-speed, video-rate imaging of the probe's distribution without fluorescence background.

B. Metabolic Activation (Hypoxia Mode)

In hypoxic cells, type I/II nitroreductases reduce the electron-withdrawing nitro group (-NO₂) to an electron-donating amine (-NH₂).

-

Effect: This reverses the electronic polarization of the pyridine ring.

-

Readout: The Raman peak of the alkyne shifts (typically by 10–20 cm⁻¹), allowing the researcher to distinguish between "intact probe" (normoxia) and "metabolized probe" (hypoxia).

Figure 1: Mechanism of EMNP signal generation. The probe functions as a direct vibrational tag (Green path) or a hypoxia sensor via enzymatic reduction (Red path).

Experimental Protocol

Materials Required

| Component | Specification | Storage |

| EMNP Probe | >98% Purity (HPLC) | -20°C (Dark, Desiccated) |

| DMSO | Anhydrous, Cell Culture Grade | RT |

| Imaging Buffer | HBSS or Phenol-red free DMEM | 4°C |

| SRS Microscope | Tunable Pump (700-1000 nm) & Stokes (1064 nm) | N/A |

Step-by-Step Workflow

1. Stock Solution Preparation

-

Dissolve 1 mg of EMNP in anhydrous DMSO to create a 50 mM Stock Solution .

-

Critical: Sonicate for 5 minutes to ensure complete dissolution. The nitro group can induce aggregation at high concentrations.

-

Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Cell Labeling (Pulse)

-

Seed cells (e.g., HeLa, MCF-7) on glass-bottom dishes (No. 1.5 thickness).

-

Dilute the stock solution into warm culture medium to a final concentration of 50–100 µM .

-

Note: For pure distribution imaging, 50 µM is sufficient. For hypoxia sensing, 100 µM may be required to detect the reduced species.

-

-

Incubate cells for 1–4 hours at 37°C / 5% CO₂.

-

Optimization: Time depends on uptake kinetics. EMNP is lipophilic and enters rapidly.

-

3. Wash & Chase (Optional)

-

Aspirate the medium and wash cells 3x with warm HBSS.

-

Why: Removes extracellular background signal.

-

Replace with phenol-red free imaging medium (e.g., FluoroBrite DMEM).

4. SRS Imaging Setup

-

Pump Laser: Tune to ~860 nm .

-

Stokes Laser: Fixed at 1064 nm .

-

Target Frequency: The difference should match the alkyne stretch (~2125 cm⁻¹).

-

Calculation:

. Fine-tune the Pump laser to peak signal.

-

-

Acquisition: Use a pixel dwell time of 2–10 µs. Collect transmission SRS images.

5. Multiplexing (Optional)

-

EMNP can be combined with EdU (imaged at 2125 cm⁻¹) or ¹³C-labeled lipids (imaged at 2850 cm⁻¹) for multi-color vibrational imaging.

Figure 2: Step-by-step live-cell imaging workflow for EMNP probes.

Data Analysis & Interpretation

| Signal Characteristic | Interpretation |

| Peak at ~2230 cm⁻¹ | Intact Probe: Indicates probe accumulation in lipid droplets or membranes (lipophilic nature). |

| Peak Shift (-20 cm⁻¹) | Metabolized Probe: Indicates reduction of -NO₂ to -NH₂. Marker of Hypoxia or high NTR activity. |

| Cytosolic Diffuse Signal | Free probe distribution. |

| Nuclear Exclusion | Typical for this probe unless conjugated to a DNA-intercalator. |

Troubleshooting Guide:

-

No Signal: Increase concentration to 200 µM or check laser spatial overlap (Pump/Stokes alignment). Ensure the Pump wavelength is tuned exactly to the vibrational resonance.

-

High Background: Wash cells more thoroughly. Phenol red in media can cause thermal lensing artifacts; use clear buffers.

-

Phototoxicity: Reduce laser power. SRS requires high peak power but low average power. If cells bleb, reduce the Pump power by 20%.

References

-

Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods, 11(4), 410-412. Link

-

Kamiya, M. (2025). "Alkyne-tag Raman imaging and sensing of bioactive compounds." Nature Reviews Methods Primers. Link

-

Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society, 134(48), 19568–19571. Link

-

Chemical Source: 5-Ethynyl-2-methyl-3-nitropyridine (CAS 1228962-70-6). Available via BLD Pharm / Bide Pharm. Link

Sources

Troubleshooting & Optimization

reducing off-target effects of 5-Ethynyl-2-methyl-3-nitropyridine in cells

A Guide to Identifying and Mitigating Off-Target Effects in Cellular Assays

Disclaimer: 5-Ethynyl-2-methyl-3-nitropyridine (EMNP) is a hypothetical compound for the purposes of this guide. The principles, protocols, and troubleshooting strategies discussed herein are broadly applicable to novel small molecule inhibitors and chemical probes used in cellular research.

Introduction

This document provides a structured approach to proactively minimize and troubleshoot off-target effects, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are "on-target" versus "off-target" effects?

-

On-target effects are the biological consequences of the small molecule binding to its intended protein target and modulating its activity as expected.

-

Off-target effects occur when the molecule binds to and alters the function of other, unintended proteins.[1] These unintended interactions can produce a biological phenotype that confounds experimental interpretation.[1]

Q2: Why is it so critical to validate on-target activity?

Q3: What are the initial signs that my observed phenotype might be due to an off-target effect?

Several red flags may suggest off-target activity:

-

Unexplained Cytotoxicity: The compound causes significant cell death at concentrations needed to see the desired on-target effect.[1]

-

Inconsistent Phenotype: The observed cellular effect does not align with the known biological function of the intended target.[1]

-

Steep Dose-Response Curve: A very sharp drop-off in a viability assay can indicate that at higher concentrations, the compound is engaging multiple targets non-specifically, leading to sudden toxicity.[5][6]

-

Lack of a Structurally-Related Inactive Control: If a close chemical analog of your compound, which is inactive against the primary target, produces a similar phenotype, this strongly suggests an off-target effect.[1]

Q4: How do I determine the optimal working concentration for EMNP?

The optimal concentration is the lowest dose that produces the maximal on-target effect with minimal toxicity. This is determined by performing a full dose-response curve.[1][5] You should ideally generate two separate curves: one for the desired efficacy (e.g., inhibition of a signaling pathway) and one for cytotoxicity (e.g., a cell viability assay). The ideal therapeutic window lies where these two curves are most separated.[7] Using concentrations significantly above the IC50 or EC50 for the primary target increases the likelihood of engaging lower-affinity off-targets.[1][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with EMNP.

Issue 1: Unexpectedly high cytotoxicity is observed.

Your compound is causing widespread cell death at or below the concentration where you expect to see on-target activity.

-

Plausible Cause: The compound is binding to one or more essential off-target proteins, leading to toxicity.[1] The nitropyridine scaffold itself, while common in bioactive molecules, can sometimes be associated with cytotoxicity in certain contexts.[9][10][11][12]

-

Troubleshooting Workflow:

-

Refine Dose-Response: Perform a detailed dose-response experiment (e.g., 10-point, 3-fold dilutions) measuring both the on-target effect and cell viability in parallel. This will precisely define the therapeutic window.

-

Use an Inactive Control: Synthesize or obtain a structurally similar analog of EMNP that lacks the chemical group essential for binding to the primary target but retains the core scaffold. If this "inactive" compound still causes cytotoxicity, the effect is likely off-target.

-

Orthogonal Validation: Use a structurally different, well-validated inhibitor for the same target.[1] If this second inhibitor produces the desired on-target phenotype without the same degree of cytotoxicity, it strongly suggests the toxicity of EMNP is an off-target effect.[1]

-

Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein.[13][14][15][16] If cells lacking the target are still sensitive to EMNP-induced cytotoxicity, the effect is definitively off-target.[1][13]

Workflow Diagram: Investigating Cytotoxicity

A troubleshooting workflow for unexpected cytotoxicity. -

Issue 2: The compound works in a biochemical assay but not in cells.

EMNP potently inhibits the purified target protein in a test tube, but shows weak or no activity in a cell-based assay.

-

Plausible Cause: The compound may have poor cell permeability or is being rapidly metabolized or exported from the cell.[1]

-

Troubleshooting Workflow:

-

Confirm Target Engagement in Cells: The most critical step is to verify that EMNP is reaching and binding to its target inside the cell.[4] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[17][18][19] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][19][20]

-

Assess Covalent Binding (If Applicable): The ethynyl group in EMNP suggests it might act as a covalent inhibitor.[21][22] If so, target engagement can be confirmed by mass spectrometry to detect the covalent modification on the target protein.[21][23] A time-dependent inhibition assay can also provide evidence of covalent modification.[22]

-

Washout Experiment: To distinguish between a reversible and a covalent (or very slow off-rate) inhibitor, perform a washout experiment. Treat cells with EMNP for a set period, then wash the compound away and replace it with fresh media. If the biological effect persists long after the compound has been removed from the media, it suggests covalent or near-irreversible binding.

-

Issue 3: A cellular phenotype is observed, but I can't confirm it's due to my target.

EMNP produces a clear biological effect, but CETSA or other target engagement assays are inconclusive, and you're unsure if the phenotype is legitimate.

-

Plausible Cause: The observed phenotype may be entirely due to an off-target effect, and the compound does not engage the intended target in cells at the concentrations tested.

-

Troubleshooting Workflow:

-

Genetic Validation is Key: This is the most definitive method to link a compound's effect to its target.

-

Knockout (KO) or Knockdown (KD): Use CRISPR or siRNA to eliminate or reduce the expression of the target protein.[13][15][16][24] If EMNP still produces the phenotype in cells lacking the target, the effect is unequivocally off-target.[1][13]

-

Rescue Experiment: In a target-knockout cell line, re-introduce the target protein (e.g., via transfection with a plasmid). The sensitivity to EMNP should be restored, confirming the phenotype is on-target.

-

-

Use Orthogonal Chemical Probes: As mentioned in Issue 1, treating cells with a structurally unrelated inhibitor of the same target should phenocopy the effect of EMNP.[1] If it does not, this casts doubt on the on-target activity of EMNP.

Table 1: Summary of Key Experimental Controls

-

| Control Type | Purpose | Expected Outcome for On-Target Effect |

| Vehicle Control (e.g., DMSO) | To rule out effects of the solvent. | No biological effect observed. |

| Inactive Structural Analog | To identify off-target effects related to the chemical scaffold. | Should not produce the same biological effect or toxicity.[1] |

| Orthogonal Inhibitor | To confirm the phenotype is linked to the target, not the specific compound. | Should produce the same biological phenotype.[1] |

| Target Knockdown/Knockout | To definitively prove the phenotype is dependent on the target's presence. | The compound should have no effect in cells lacking the target.[13][24] |

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the direct assessment of target engagement in intact cells.[17][19][25]

Objective: To determine if EMNP binds to and stabilizes its target protein in a cellular environment.

Methodology:

-

Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with either vehicle (DMSO) or a range of EMNP concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours at 37°C.[17]

-

Heat Challenge: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17][19]

-

Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

-

Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize total protein concentration across all samples using a BCA assay. Analyze the amount of soluble target protein remaining at each temperature point by Western Blot, using a specific antibody for your target.[17][18]

Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the EMNP-treated samples, if the compound is binding to the target, the protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" is direct evidence of target engagement.[19][20]

Diagram: CETSA Workflow

References

- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- Childs-Disney, J. L., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. ACS Chemical Biology, 11(11), 2958–2968.

- Liu, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(15).

- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.

- Zhang, X., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 453-479.

- BenchChem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.

- Muthuraj, P., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.

- LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies.

- Gesner, E. M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 583–593.

- MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification.

- Cayman Chemical. (n.d.). How to Interpret Dose-Response Curves.

- HUABIO. (n.d.). Knockout vs. Knockdown.

- Pollack, S. J., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.

- Biocompare. (2022). Target Validation with CRISPR.

- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

- Ali, M., & Ramos-Montoya, A. (2017). Target validation using in-cell small molecule clickable imaging probes. MedChemComm, 8(3), 484-492.

- Collaborator. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software.

- Synapse. (2025). What Is Gene Knockout vs Knockdown?

- CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects.

- Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications.

- Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(14), 3122.

- ResearchGate. (n.d.). Typical dose–toxicity and dose–efficacy curves for cytotoxic agents.

- Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria.

- MSDT. (n.d.). Dose-Response Curves - Toxicology.

- Peterson, J. R., et al. (2006). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. Chemistry & Biology, 13(4), 443-452.

- Martin, Y. C., et al. (2002). Do Structurally Similar Molecules Have Similar Biological Activity? Journal of Medicinal Chemistry, 45(19), 4350-4358.

- de Wispelaere, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0307153.

- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.

- Wikipedia. (n.d.). Targeted covalent inhibitors.

- Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 117-136.

- Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.

- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research website.

- Kalathiya, U., et al. (2019). A Structure-Based Drug Discovery Paradigm. International Journal of Molecular Sciences, 20(12), 2847.

- A2B Chem. (2026). Exploring the Biological Activity of Nitropyridine Derivatives.

- Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.

- Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 117-136.

- Yapici, E. (2025). What Does “Inactive” Actually Mean in Drug Discovery? Medium.

- de Wispelaere, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed.

- PromoCell. (n.d.). Troubleshooting guide for cell culture.

- Martin, Y. C., et al. (2002). Do structurally similar molecules have similar biological activity? Semantic Scholar.

- Biomol. (2020). Small Molecule Inhibitors Selection Guide.

- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.

- Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. icr.ac.uk [icr.ac.uk]

- 3. annualreviews.org [annualreviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 6. toxmsdt.com [toxmsdt.com]

- 7. researchgate.net [researchgate.net]

- 8. resources.biomol.com [resources.biomol.com]

- 9. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. licorbio.com [licorbio.com]

- 14. Gene Knockout for Drug Screening and Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 15. huabio.com [huabio.com]

- 16. What Is Gene Knockout vs Knockdown? [synapse.patsnap.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 21. biorxiv.org [biorxiv.org]

- 22. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]

- 23. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biocompare.com [biocompare.com]

- 25. eubopen.org [eubopen.org]

Technical Support Center: Purification Strategies for 5-Ethynyl-2-methyl-3-nitropyridine

Ticket ID: #PUR-EMNP-001 Status: Open Priority: High (Drug Discovery Intermediate) Agent: Senior Application Scientist

Executive Summary

You are likely working with 5-Ethynyl-2-methyl-3-nitropyridine , a critical intermediate often used in the synthesis of mGluR5 antagonists or kinase inhibitors.

This molecule presents a "perfect storm" of purification challenges:

-

The Pyridine Ring: Acts as a ligand, tightly binding Palladium (Pd) and Copper (Cu) catalysts from the Sonogashira coupling, leading to "sticky" metal contamination.

-

The Nitro Group: Increases polarity and introduces thermal sensitivity.

-

The Terminal Alkyne: Prone to Glaser homocoupling (dimerization) and polymerization if exposed to basic silica or trace copper for too long.

This guide moves beyond standard protocols to address these specific chemical interactions.

Module 1: The "Crude" Reality (Reaction Workup)

The Problem: Standard aqueous washes often fail to remove the Pd/Cu-pyridine complexes, resulting in a dark, metallic crude oil that poisons downstream chromatography.

Protocol: The Chelating Wash

Do not rely on simple brine washes. You must chemically displace the metals from the pyridine nitrogen.

Reagents:

-

EDTA (0.1 M aqueous solution, pH 8) or N-Acetylcysteine.

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step:

-

Dilution: Dilute the reaction mixture with EtOAc (avoid Ether; EtOAc solubilizes the polar nitropyridine better).

-

The "Displacement" Wash: Wash the organic layer 2x with 0.1 M EDTA (aq) or a 5% N-Acetylcysteine solution .

-

The Polarity Check: Wash 1x with saturated

to remove residual copper salts. -

Drying: Dry over

(Sodium Sulfate). Avoid Magnesium Sulfate (

Module 2: Metal Scavenging (The "Sticky" Impurity)

The Problem: Even after washes, your compound likely contains 500-1000 ppm Pd. This will cause your compound to turn black over time and fail biological assays.

Decision Matrix: Scavenger Selection

| Scavenger Type | Functional Group | Mechanism | Best For...[2][6] |

| SiliaMetS® Thiol | -SH (Thiol) | Soft-soft interaction with Pd(II) | Top Choice. High affinity for Pd, low binding to Pyridine. |

| SiliaMetS® DMT | Dimercaptotriazine | Chelation | Good for Cu residues; broad spectrum. |

| Activated Carbon | Carbon pore | Adsorption | Avoid. High loss of yield for nitropyridines due to |

Workflow: The Scavenging Loop

Figure 1: Metal Scavenging Decision Tree. Note that activated carbon is excluded to prevent yield loss.

Module 3: Chromatography (The "Ghost" Peak)

The Problem: Pyridines are basic. They interact with the acidic silanols (Si-OH) on silica gel, causing "streaking" (broad peaks) or irreversible adsorption. The nitro group mitigates this slightly, but not enough.

The "Doped" Eluent Strategy

You must neutralize the silica surface.

-

Pre-treatment: Flush your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

-

Mobile Phase: Use Hexanes/Ethyl Acetate (most common) or DCM/MeOH.

-

Additive: Maintain 0.5% Et3N in the mobile phase throughout the run.

-

-

Loading: Load as a liquid (DCM) or dry load on Celite. Do not dry load on silica, as the concentrated compound on acidic silica can trigger alkyne polymerization.

Troubleshooting "The Ghost Peak":

-

Symptom:[1][5][6][7][8][9][10][11] You see a faint spot running just above your product on TLC that wasn't there before.

-

Cause:Glaser Coupling (Dimerization). Two alkyne molecules have fused.

-

Solution: This is catalyzed by trace Copper + Base + Air. Ensure your crude was thoroughly washed with EDTA (Module 1) before the column.

Module 4: Crystallization & Stability

The Problem: The compound is an energetic combination (Nitro + Alkyne). While generally stable, it should not be subjected to high heat or friction.

Crystallization Protocol

Nitropyridines are excellent candidates for crystallization, which is superior to chromatography for removing the final traces of homocoupling dimer.

-

Solvent System: Ethanol (hot) or EtOAc/Hexanes (layered).

-

Procedure:

-

Dissolve purified oil/solid in minimum hot Ethanol (60°C). Do not boil aggressively.

-

Allow to cool slowly to Room Temp.

-

Cool to 4°C.

-

Key Step: If oiling out occurs (common with ethynyl compounds), scratch the glass or add a seed crystal.

-

Filter and wash with cold Hexanes.

-

Storage (The "Time Bomb" Effect)

-

Condition: Store at -20°C under Argon.

-

Why? Terminal alkynes can slowly oxidize or polymerize. The nitro group makes the ring electron-deficient, potentially increasing susceptibility to nucleophilic attack if stored in reactive solvents (like alcohols) for months.

Frequently Asked Questions (FAQ)

Q: My product turned black on the rotary evaporator. What happened? A: This is likely "Palladium Black" precipitation. As you concentrated the solution, the Pd concentration exceeded its solubility limit.

-

Fix: Redissolve in EtOAc, treat with SiliaMetS® Thiol (Module 2), filter, and re-evaporate.

Q: Can I use HCl to make the hydrochloride salt for better stability? A: Proceed with Caution. While pyridine salts are stable, strong acids can sometimes hydrate the terminal alkyne to a ketone (hydration) or cause degradation of the nitro group. If a salt is required, use anhydrous HCl in Dioxane/Ether at 0°C; do not use aqueous HCl.

Q: The TLC shows the product dragging/tailing significantly. A: Your silica is too acidic. Add 1% Triethylamine to your eluent. If the dragging persists, switch to Alumina (Neutral) stationary phase, which is much friendlier to basic pyridines.

References

-

Palladium Removal Strategies

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

-

-

Sonogashira Workup & Side Reactions

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.

-

Metal Scavenging Efficiency

-

Biotage Application Note. Removal of Palladium from reaction mixtures using ISOLUTE® Si-Thiol. Link

-

Sources

- 1. biotage.com [biotage.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. depts.washington.edu [depts.washington.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

comparative study of copper-free vs copper-catalyzed click reactions for 5-Ethynyl-2-methyl-3-nitropyridine

The following guide provides an in-depth comparative analysis of the conjugation strategies for 5-Ethynyl-2-methyl-3-nitropyridine (CAS 1945-85-3) .

Executive Summary

5-Ethynyl-2-methyl-3-nitropyridine is a specialized heterocyclic building block often used in the synthesis of radiotracers (e.g., mGluR5 antagonists) and functionalized pyridine scaffolds.

For researchers evaluating conjugation strategies, the critical distinction is structural: This molecule is a terminal alkyne. Therefore, it is natively designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It does not possess the ring strain required for true "Copper-Free" Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Primary Recommendation: Use CuAAC with optimized ligand systems (e.g., THPTA) to manage pyridine-copper interactions.

-

Alternative: RuAAC (Ruthenium-catalyzed) if 1,5-regioselectivity is required.

-

"Copper-Free" Warning: True metal-free reaction (Thermal Huisgen) is kinetically inefficient and non-regioselective for this substrate. If bioorthogonal (live-cell) copper-free conditions are strictly required, this specific molecule is unsuitable and must be replaced by a cyclooctyne derivative (e.g., DBCO).

Chemical Profile & Reactivity Analysis

Substrate Characteristics[1][2][3][4][5][6][7]

-

Molecule: 5-Ethynyl-2-methyl-3-nitropyridine

-

Functional Group: Terminal Alkyne (

) -

Electronic Environment: The pyridine ring is electron-deficient due to the nitro group (-NO2) at position 3.

-

Implication for Click Chemistry:

-

Catalyst Poisoning (Mitigated): Unsubstituted pyridines often coordinate Cu(I) ions, poisoning the catalyst. However, the electron-withdrawing nitro group significantly reduces the Lewis basicity of the pyridine nitrogen, minimizing its interference with the Copper catalyst.

-

Alkyne Reactivity: The electron-deficient nature of the ring makes the terminal alkyne slightly more acidic, potentially accelerating Cu-acetylide formation but also increasing susceptibility to oxidative homocoupling (Glaser coupling) if oxygen is not rigorously excluded.

-

Detailed Comparison: CuAAC vs. Alternative Strategies

The following table contrasts the performance of 5-Ethynyl-2-methyl-3-nitropyridine under different reaction manifolds.

| Feature | Method A: CuAAC (Standard) | Method B: RuAAC (Alternative) | Method C: Thermal (Copper-Free) |

| Catalyst | CuSO₄ + Sodium Ascorbate + THPTA | Cp*RuCl(COD) | None (High Heat) |

| Regioselectivity | 1,4-triazole (Exclusive) | 1,5-triazole (Exclusive) | Mixture (1,4 and 1,5) |

| Reaction Time | 1–4 Hours | 6–12 Hours | 24–48 Hours |

| Temperature | RT to 40°C | 60°C–80°C | >100°C |

| Yield | High (>90%) | Moderate-High (70-85%) | Low-Moderate (<50%) |

| Bio-compatibility | Low (Cu toxicity) unless chelated | Low (Ru toxicity/solubility) | Low (Thermal damage) |

| Suitability | Recommended | For structural variation | Not Recommended |

Visualization of Reaction Pathways

The diagram below illustrates the divergent pathways based on catalyst choice.

Caption: Divergent synthesis pathways for 5-Ethynyl-2-methyl-3-nitropyridine. CuAAC provides the most efficient access to 1,4-triazoles.

Optimized Protocol: CuAAC for Nitropyridines

This protocol is engineered to overcome the specific challenges of nitropyridine substrates (potential Glaser coupling and minor Cu-coordination).

Materials:

-

Alkyne: 5-Ethynyl-2-methyl-3-nitropyridine (1.0 equiv)

-

Azide: Target azide (1.0–1.2 equiv)

-

Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1). Note: DMSO is preferred for nitropyridines due to solubility.

-

Catalyst Source: CuSO₄·5H₂O (5 mol%)

-

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand (CRITICAL): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)

Step-by-Step Workflow:

-

Ligand Pre-Complexation: In a small vial, mix the CuSO₄ solution and THPTA solution. Incubate for 5 minutes. The solution should remain clear blue/green.

-

Why? Pre-complexing ensures Cu is protected from the pyridine nitrogen before it enters the reaction mixture.

-

-

Reaction Assembly: Dissolve the Alkyne and Azide in the DMSO/Water mixture.

-

Caution: Ensure the Alkyne is fully dissolved. Nitropyridines can be crystalline and stubborn.

-

-

Initiation: Add the Cu-THPTA complex to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared).

-

Observation: The solution may turn yellow/orange briefly as Cu(I) is generated.

-

-

Incubation: Stir at Room Temperature for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. The nitro group provides a strong UV chromophore for visualization.

-

-

Workup: Dilute with water and extract with Ethyl Acetate. If Cu remains (blue tint), wash with EDTA solution (0.1 M) to chelate residual copper.

The "Copper-Free" Strategic Pivot

If your application (e.g., in vivo imaging) strictly forbids Copper, you cannot use 5-Ethynyl-2-methyl-3-nitropyridine directly. You must adopt a Linker Exchange Strategy .

Why Thermal Reaction Fails

Attempting to react this molecule with an azide without copper requires temperatures >100°C.

-

Risk: The nitro group is thermally sensitive and may undergo degradation or participate in side reactions at these temperatures.

-

Result: Low yield and difficult purification of isomers.

The Correct Copper-Free Approach (SPAAC)

To achieve copper-free ligation, you must chemically transform the terminal alkyne into a strained alkyne (e.g., DBCO) or use a different building block.

Workflow for "Copper-Free" Transition:

-

Step 1: React 5-Ethynyl-2-methyl-3-nitropyridine via Sonogashira coupling or CuAAC (in a flask, not in a cell) to attach a linker ending in a DBCO moiety.

-

Step 2: Use the new DBCO-functionalized probe for the copper-free application.

References

-

Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162. Link

-

Brotherton, W. S., et al. (2009). "Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition." Organic Letters, 11(21), 4954–4957. (Discusses pyridine coordination effects). Link

-

Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society, 126(46), 15046–15047. (Foundational text for why terminal alkynes fail in copper-free contexts). Link

Sources

mass spectrometry analysis of 5-Ethynyl-2-methyl-3-nitropyridine labeled peptides

This guide details the mass spectrometry (MS) analysis of peptides labeled with 5-Ethynyl-2-methyl-3-nitropyridine , hereafter referred to as EMNP .

EMNP is a specialized chemical probe featuring an alkyne handle (for click chemistry) and a nitropyridine core (serving as a distinct mass tag and fragmentation reporter). It is primarily used to tag azide-functionalized peptides (e.g., those incorporating azidohomoalanine) for identification without the ionization suppression often associated with bulky tags like biotin.

Part 1: Strategic Overview & Mechanism

The EMNP Probe: Structure and Function

EMNP (C

-

Chemical Formula: C

H -

Monoisotopic Mass: 162.0429 Da

-

Reactive Group: Terminal Alkyne (reacts with Azides via CuAAC).

-

Reporter Moiety: 3-Nitropyridine (induces diagnostic neutral losses).

Mechanism of Action

The labeling occurs via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The EMNP alkyne reacts with an azide-containing peptide (e.g., containing Azidohomoalanine, AHA) to form a stable 1,2,3-triazole linkage.

Key MS Advantage: The nitropyridine core serves as a "soft" fragmentation site. Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the nitro group frequently undergoes characteristic neutral losses (NO• or NO

Figure 1: Workflow for EMNP labeling and MS analysis. The alkyne-azide cycloaddition fuses the EMNP tag to the peptide, enabling mass-shift detection and diagnostic fragmentation.

Part 2: Comparative Analysis

EMNP is best evaluated against standard enrichment tags (Biotin-Alkyne) and simple mass tags (Propargyl Glycine/Alkyne).

Table 1: EMNP vs. Alternative Alkyne Probes

| Feature | EMNP (Nitropyridine-Alkyne) | Biotin-Alkyne (Standard) | Propargyl Alcohol/Simple Alkyne |

| Primary Utility | Validation & Identification | Enrichment (Pulldown) | Minimal Mass Tagging |

| Mass Shift | +162.0429 Da | ~400–800 Da (Variable) | ~50–100 Da |

| Ionization | Good (Pyridine N is basic) | Poor (Bulky, suppresses signal) | Excellent |

| Fragmentation | Diagnostic Neutral Loss (-NO/-NO | Biotin fragments (m/z 227) | Non-specific backbone fragmentation |

| Enrichment? | No (unless antibody available) | Yes (Streptavidin) | No |

| Hydrophobicity | Moderate (increases RT) | High (elutes late) | Low |

Expert Insight: Choose EMNP when you need to verify labeling efficiency or study the stoichiometry of azide-incorporation without the ionization suppression caused by biotin. If physical enrichment is required, Biotin-Alkyne is superior.

Part 3: Experimental Protocol

Sample Preparation (Click Reaction)

This protocol assumes peptides are already generated (e.g., via trypsin digestion of AHA-labeled proteins) or are synthetic azide-peptides.

Reagents:

-

Peptide solution (1 mg/mL in PBS/H2O).

-

EMNP Stock: 10 mM in DMSO.

-

CuSO

: 50 mM in H2O. -

THPTA (Ligand): 100 mM in H2O.

-

Sodium Ascorbate: 100 mM (Freshly prepared).

Step-by-Step:

-

Mix: Combine Peptide solution (50 µL) with EMNP stock (final conc. 100 µM).

-

Catalyst Premix: Mix CuSO

and THPTA (1:2 molar ratio) separately, then add to the peptide mixture (final Cu conc. 1 mM). -

Initiate: Add Sodium Ascorbate (final conc. 2.5 mM).

-

Incubate: 1 hour at Room Temperature (protected from light).

-

Quench/Clean: Desalt using C18 StageTips or SPE columns to remove excess EMNP and copper. Crucial: Unreacted EMNP can ionize well and suppress peptide signals; thorough desalting is mandatory.

Mass Spectrometry Settings (LC-MS/MS)

The presence of the Nitro group requires specific tuning to prevent premature fragmentation in the source while ensuring diagnostic fragmentation in the collision cell.

-

Instrument: Orbitrap or Q-TOF (High Resolution required).

-